Mass Shift Comparison
D-Mannose-13C6,d7 provides a +13 Da mass shift relative to unlabeled D-mannose, compared to +6 Da for D-mannose-13C6 and +7 Da for D-mannose-d7 . The dual-labeled compound achieves a molecular weight of 193.16 g/mol versus 180.16 g/mol for unlabeled D-mannose, ensuring that the internal standard signal falls completely outside the natural isotopic envelope of endogenous mannose . This larger mass difference is critical for avoiding isotopic cross-contamination in MRM assays, particularly when quantifying low-abundance mannose in serum where endogenous concentrations may range from 1-50 μg/mL [1].
| Evidence Dimension | Mass shift from unlabeled D-mannose |
|---|---|
| Target Compound Data | +13 Da (M.W. 193.16 g/mol) |
| Comparator Or Baseline | D-Mannose-13C6: +6 Da (M.W. 186.11 g/mol); D-Mannose-d7: +7 Da (M.W. 187.20 g/mol); Unlabeled D-Mannose: 0 Da (M.W. 180.16 g/mol) |
| Quantified Difference | +7 Da over 13C6-only analog; +6 Da over d7-only analog |
| Conditions | Theoretical calculation based on molecular formulas: Unlabeled C6H12O6; 13C6-labeled 13C6H12O6; d7-labeled C6H5D7O6; 13C6,d7-labeled 13C6H5D7O6 |
Why This Matters
A +13 Da mass shift ensures unambiguous separation from the natural isotopic envelope, reducing false-positive signal interference and enabling more accurate quantification in complex biological matrices.
- [1] White L, Ma J, Liang S, Sanchez-Espiridion B, Liang D. LC–MS/MS determination of d-mannose in human serum as a potential cancer biomarker. J Pharm Biomed Anal. 2017;137:54-59. View Source
